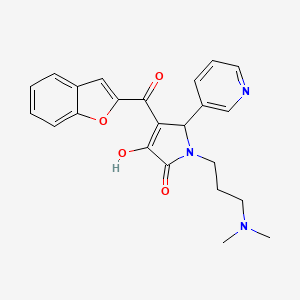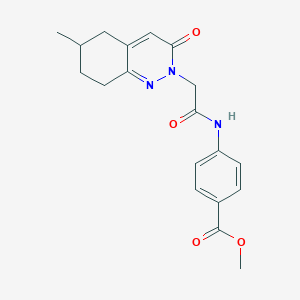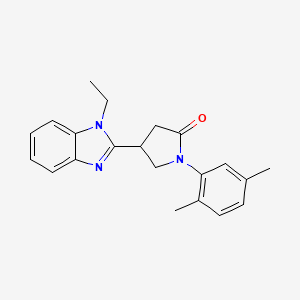
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one" is a penta-substituted pyrrole derivative synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the compound was studied using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .
Synthesis Analysis
The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound .
Molecular Structure Analysis
The molecular structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .
Chemical Reactions Analysis
The compound was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The reaction involved diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction to confirm the structure of the compound. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound. The electrochemical study showed a good inhibition efficiency of this compound on the steel S300 surface by blocking the active sites .
Physical and Chemical Properties Analysis
The compound exhibited good inhibition efficiency on the steel S300 surface by blocking the active sites. The structure of the compound was confirmed using diverse spectroscopic techniques such as 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction. Computation studies using density functional theory (DFT) method at B3LYP/6-311 + G(d,p) in gas phase and polarizable continuum model have been performed to predict the spectral and geometrical data of the compound .
Relevant Case Studies
No relevant case studies were found in the provided abstracts.
References
- Synthesis, structural characterization, theoretical studies and corrosion inhibition of a new pyrrole derivative:1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Generation of Structurally Diverse Compounds : The use of similar compounds as starting materials in alkylation and ring closure reactions enables the generation of a structurally diverse library of compounds, showcasing the versatility of these molecules in organic synthesis (Roman, 2013).
- Electrochemical Behavior : Research into the electrochemical behavior of derivatives highlights the nuanced reactions these compounds can undergo in specific media, contributing to the understanding of their chemical properties and potential for synthesis of complex molecules (David et al., 1995).
- Organocatalysis : The compound and its derivatives have been examined for their role in organocatalytic reactions, offering insights into the development of more efficient synthetic pathways for producing a wide range of chemical products (Benohoud et al., 2011).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Assemblies : Studies on supramolecular assemblies involving similar compounds explore their potential in crystal engineering, highlighting their ability to form complex structures with potential applications in materials science (Arora & Pedireddi, 2003).
Synthesis of Novel Compounds
- Novel Synthetic Pathways : Research on novel synthetic pathways using these compounds as intermediates or reactants demonstrates their utility in the creation of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Alizadeh et al., 2007).
Antioxidant Properties
- Chain-Breaking Antioxidants : Certain derivatives have been synthesized and studied for their antioxidant properties, contributing to the development of new compounds with potential applications in preventing oxidative stress-related damage (Wijtmans et al., 2004).
Analytical Chemistry
- Hydroxy Compound Determination : The catalytic activity of related compounds in the acetylation of hydroxy groups has been utilized in analytical chemistry for the determination of hydroxy compounds, showcasing the practical applications of these molecules in analytical methodologies (Connors & Albert, 1973).
Propriétés
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-25(2)11-6-12-26-20(16-8-5-10-24-14-16)19(22(28)23(26)29)21(27)18-13-15-7-3-4-9-17(15)30-18/h3-5,7-10,13-14,20,28H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWXXENQVMWZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)
![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)



![N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514410.png)
![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)
![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)